molecular formula C23H19F5N2O4 B12302909 N-(2-(3,5-difluorophenyl)-6-(2-(1,3-dioxoisoindolin-2-yl)ethyl)tetrahydro-2H-pyran-4-yl)-2,2,2-trifluoroacetamide

N-(2-(3,5-difluorophenyl)-6-(2-(1,3-dioxoisoindolin-2-yl)ethyl)tetrahydro-2H-pyran-4-yl)-2,2,2-trifluoroacetamide

Cat. No.: B12302909
M. Wt: 482.4 g/mol
InChI Key: HCNIKFRWKGHSQR-UHFFFAOYSA-N
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Description

N-(2-(3,5-difluorophenyl)-6-(2-(1,3-dioxoisoindolin-2-yl)ethyl)tetrahydro-2H-pyran-4-yl)-2,2,2-trifluoroacetamide is a complex organic compound that features a combination of fluorinated aromatic rings, a tetrahydropyran ring, and a trifluoroacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-difluorophenyl)-6-(2-(1,3-dioxoisoindolin-2-yl)ethyl)tetrahydro-2H-pyran-4-yl)-2,2,2-trifluoroacetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Tetrahydropyran Ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the Fluorinated Aromatic Ring: This step may involve electrophilic aromatic substitution reactions.

    Attachment of the Isoindolinone Group: This could be done through nucleophilic substitution or coupling reactions.

    Formation of the Trifluoroacetamide Group: This step might involve the reaction of an amine with trifluoroacetic anhydride.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydropyran ring or the aromatic rings.

    Reduction: Reduction reactions could target the carbonyl groups in the isoindolinone moiety.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits bioactivity such as anti-inflammatory or anticancer properties.

Medicine

If the compound shows promising biological activity, it could be developed into a drug candidate for treating specific diseases.

Industry

In industry, it might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-(3,5-difluorophenyl)-6-(2-(1,3-dioxoisoindolin-2-yl)ethyl)tetrahydro-2H-pyran-4-yl)-2,2,2-trifluoroacetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or modulating gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3,5-difluorophenyl)-6-(2-(1,3-dioxoisoindolin-2-yl)ethyl)tetrahydro-2H-pyran-4-yl)-acetamide
  • N-(2-(3,5-difluorophenyl)-6-(2-(1,3-dioxoisoindolin-2-yl)ethyl)tetrahydro-2H-pyran-4-yl)-2,2,2-trifluoropropanamide

Uniqueness

The presence of the trifluoroacetamide group in N-(2-(3,5-difluorophenyl)-6-(2-(1,3-dioxoisoindolin-2-yl)ethyl)tetrahydro-2H-pyran-4-yl)-2,2,2-trifluoroacetamide may confer unique properties such as increased lipophilicity, metabolic stability, and potential bioactivity compared to similar compounds.

Properties

Molecular Formula

C23H19F5N2O4

Molecular Weight

482.4 g/mol

IUPAC Name

N-[2-(3,5-difluorophenyl)-6-[2-(1,3-dioxoisoindol-2-yl)ethyl]oxan-4-yl]-2,2,2-trifluoroacetamide

InChI

InChI=1S/C23H19F5N2O4/c24-13-7-12(8-14(25)9-13)19-11-15(29-22(33)23(26,27)28)10-16(34-19)5-6-30-20(31)17-3-1-2-4-18(17)21(30)32/h1-4,7-9,15-16,19H,5-6,10-11H2,(H,29,33)

InChI Key

HCNIKFRWKGHSQR-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(OC1CCN2C(=O)C3=CC=CC=C3C2=O)C4=CC(=CC(=C4)F)F)NC(=O)C(F)(F)F

Origin of Product

United States

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